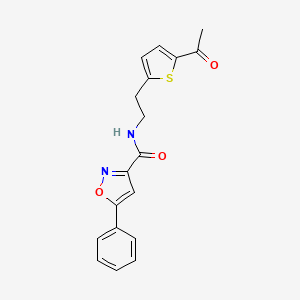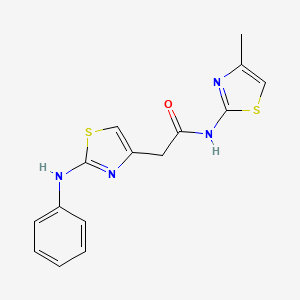
N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, also known as MTA, is a chemical compound that has been studied for its potential applications in scientific research. MTA is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Anticancer Applications
Research on derivatives of thiazole compounds, including those similar to N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide, highlights their significant potential as anticancer agents. Studies have shown that certain thiazole derivatives exhibit selective cytotoxicity against cancer cell lines, such as human lung adenocarcinoma cells, while displaying minimal toxicity towards non-cancerous cells. This selectivity is crucial for developing effective cancer treatments with fewer side effects. The apoptosis-inducing capability of these compounds, although not as potent as standard treatments like cisplatin, further underscores their potential in cancer therapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antibacterial and Antifungal Activities
Thiazole derivatives have also been investigated for their antibacterial and antifungal properties. Research has demonstrated that certain compounds within this class are effective against a range of bacterial and fungal pathogens. These findings are pivotal for developing new antimicrobial agents in response to the growing challenge of antibiotic resistance. The structural diversity of thiazole compounds allows for the targeting of various microbial species, offering a broad spectrum of potential applications in treating infectious diseases (Lu, Zhou, Wang, & Jin, 2020; Baviskar, Khadabadi, & Deore, 2013).
Antioxidant Activities
The search for effective antioxidant agents is crucial in addressing oxidative stress-related diseases. Thiazole compounds, including N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide derivatives, have been shown to exhibit antioxidant properties. Through both theoretical calculations and experimental verifications, such as molecular docking studies, these compounds have demonstrated potential in scavenging free radicals, thereby mitigating oxidative stress. This research direction holds promise for developing therapeutic agents against a wide range of diseases, including neurodegenerative disorders and cancer (Hossan, 2020).
Propiedades
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-10-8-21-14(16-10)19-13(20)7-12-9-22-15(18-12)17-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,17,18)(H,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGASJBOBULZCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

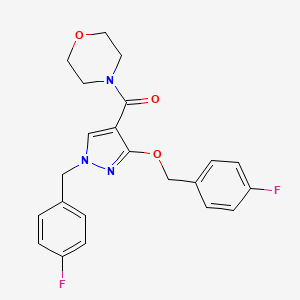
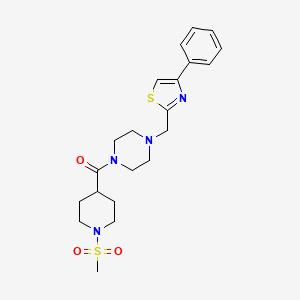
![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)
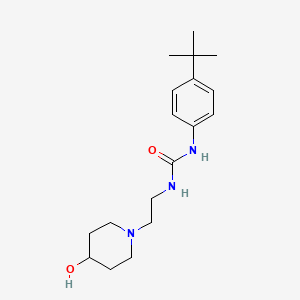
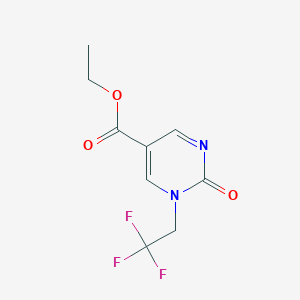
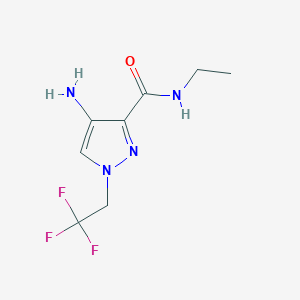
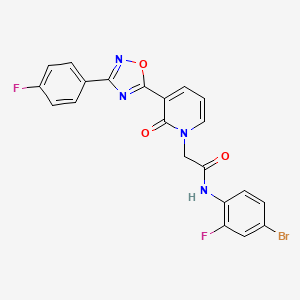
![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)
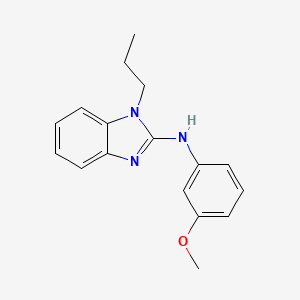
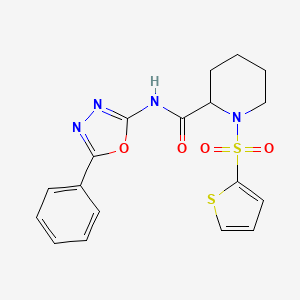
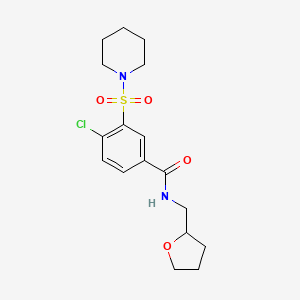
![1-(2-Amino-5-azaspiro[3.5]nonan-5-yl)-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2389196.png)
